molecular formula C22H34N4O B2885709 1-Cyclohexyl-3-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)urea CAS No. 1170088-10-4

1-Cyclohexyl-3-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)urea

Cat. No. B2885709
CAS RN: 1170088-10-4
M. Wt: 370.541
InChI Key: IZYMFTAQBBGXJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclohexyl-3-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a urea derivative that has been synthesized and studied for its pharmacological properties. In

Scientific Research Applications

Chemical Synthesis and Molecular Design

One area of research focuses on the stereochemical synthesis of complex molecules for potential therapeutic applications. For instance, the stereoselective synthesis of active metabolites of potent PI3 kinase inhibitors, such as PKI-179, has been described. This process involves a series of chemical reactions that establish the stereochemistry of the active metabolite, highlighting the compound's importance in the development of cancer therapeutics (Zecheng Chen et al., 2010).

Material Science and Corrosion Inhibition

In material science, research has demonstrated the efficacy of urea-derived Mannich bases as corrosion inhibitors for mild steel surfaces in acidic environments. These inhibitors show promising results in protecting industrial materials against corrosion, thereby extending their service life and reducing maintenance costs (M. Jeeva et al., 2015).

Catalysis and Synthetic Methodologies

Another application includes the development of novel synthetic methodologies, such as the three-component synthesis of fused pyrimidines using catalysts, which demonstrates the compound's role in facilitating complex chemical reactions. This approach allows for the efficient and selective construction of molecules with potential pharmaceutical relevance (Pushpak Mizar & B. Myrboh, 2008).

Supramolecular Chemistry

In supramolecular chemistry, the quest for novel gelators has led to the exploration of silver(I) complexes with quinoline-urea derivatives. These complexes have shown potential in forming gels, a property that can be leveraged in various applications, including drug delivery systems and the creation of functional materials (D. Braga et al., 2013).

properties

IUPAC Name

1-cyclohexyl-3-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N4O/c1-25-14-11-18-15-17(9-10-20(18)25)21(26-12-5-6-13-26)16-23-22(27)24-19-7-3-2-4-8-19/h9-10,15,19,21H,2-8,11-14,16H2,1H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZYMFTAQBBGXJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)NC3CCCCC3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclohexyl-3-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)urea

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